molecular formula C11H18N4O2 B13224052 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13224052
M. Wt: 238.29 g/mol
InChI Key: JUHIAAXKRWQAKE-UHFFFAOYSA-N
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Description

3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a pyrazole ring, an azetidine ring, and a tert-butyl ester functional group. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the azetidine ring: This step might involve cyclization reactions using appropriate precursors.

    Esterification: The final step would involve the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the pyrazole ring or the azetidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole or azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid methyl ester
  • 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid ethyl ester
  • 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid isopropyl ester

Uniqueness

The tert-butyl ester group in 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester may confer unique properties, such as increased steric hindrance, which could affect its reactivity and biological activity compared to its methyl, ethyl, or isopropyl ester analogs.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl 3-(4-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7(6-15)9-8(12)4-13-14-9/h4,7H,5-6,12H2,1-3H3,(H,13,14)

InChI Key

JUHIAAXKRWQAKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=NN2)N

Origin of Product

United States

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